molecular formula C9H7BrClN3 B7593576 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole

1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole

Cat. No. B7593576
M. Wt: 272.53 g/mol
InChI Key: XMGPVBQHRGXFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole, also known as BCT, is a chemical compound that has been extensively researched due to its potential therapeutic applications. BCT belongs to the class of triazole compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole involves inhibition of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and endogenous compounds. 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole has been shown to bind to the heme group of cytochrome P450, leading to its inhibition. This mechanism of action has been proposed to underlie the antimicrobial and antifungal activities of 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole.
Biochemical and Physiological Effects:
1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole has also been shown to possess potent antitumor activity against various cancer cell lines.

Advantages and Limitations for Lab Experiments

1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole has several advantages as a research tool. It is relatively easy to synthesize and has good stability. 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole also exhibits a wide range of biological activities, making it a versatile tool for studying various diseases. However, 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole. One potential area of research is the development of novel 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole derivatives with improved biological activities. Another area of research is the investigation of the potential therapeutic applications of 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Further research is also needed to fully elucidate the mechanism of action of 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole and its potential toxicity.

Synthesis Methods

The synthesis of 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole involves the reaction of 5-bromo-2-chlorobenzyl chloride with sodium azide, followed by cyclization using copper (I) iodide as a catalyst. This method has been optimized to yield high purity 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole with good yields.

Scientific Research Applications

1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to possess antimicrobial, antifungal, and antitumor activities. 1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole has also been reported to exhibit potent anti-inflammatory and analgesic effects.

properties

IUPAC Name

1-[(5-bromo-2-chlorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3/c10-8-1-2-9(11)7(3-8)4-14-6-12-5-13-14/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGPVBQHRGXFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN2C=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole

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